molecular formula C12H16N2 B2438354 1-(1-ethyl-5-methyl-1H-indol-2-yl)methanamine CAS No. 943109-81-7

1-(1-ethyl-5-methyl-1H-indol-2-yl)methanamine

Cat. No.: B2438354
CAS No.: 943109-81-7
M. Wt: 188.274
InChI Key: WUVXKQOMTAMZJE-UHFFFAOYSA-N
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Description

1-(1-ethyl-5-methyl-1H-indol-2-yl)methanamine is a useful research compound. Its molecular formula is C12H16N2 and its molecular weight is 188.274. The purity is usually 95%.
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Scientific Research Applications

Biased Agonism at Serotonin Receptors

Compounds structurally related to 1-(1-ethyl-5-methyl-1H-indol-2-yl)methanamine have been explored for their potential as biased agonists at serotonin 5-HT1A receptors. Such compounds show promise in diversifying therapeutic approaches for central nervous system pathologies, with an emphasis on reduced side effects and improved therapeutic activity. These compounds, due to their unique "signaling fingerprints," exhibit distinct in vivo profiles which may translate to new treatment options for psychiatric disorders (Sniecikowska et al., 2020).

Anticonvulsant Properties

A series of Schiff bases of 3-aminomethyl pyridine, with chemical structures resembling this compound, have demonstrated potential as anticonvulsant agents. These compounds, through various models, have shown seizures protection, suggesting their potential in the development of new anticonvulsant drugs (Pandey & Srivastava, 2011).

Synthesis of Pharmacologically Active Compounds

The synthesis of new (2,3-dihydro-1H-indol-5-ylmethyl)amine, which is structurally similar to this compound, has been reported. These compounds serve as intermediates for the creation of disubstituted 1-(indolin-5-yl)methanamines, which could have significant pharmacological properties (Ogurtsov & Rakitin, 2021).

Development of Novel Antidepressants

Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, a compound similar to this compound, have been designed as biased agonists of serotonin 5-HT1A receptors. These compounds, with their preferential targeting of various signaling pathways, hold promise as potential antidepressant drug candidates (Sniecikowska et al., 2019).

Anticancer Properties

Research into novel indole-based small molecules, structurally related to this compound, has shown potential for anticancer applications through SIRT1 inhibition. These molecules have demonstrated significant growth inhibitory action against cancer cell lines at low micromolar concentrations (Panathur et al., 2013).

Properties

IUPAC Name

(1-ethyl-5-methylindol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-3-14-11(8-13)7-10-6-9(2)4-5-12(10)14/h4-7H,3,8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVXKQOMTAMZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)C=C1CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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